Cas no 2387535-11-5 (2-Bromo-7-chloroimidazo[1,2-b]pyridazine)
![2-Bromo-7-chloroimidazo[1,2-b]pyridazine structure](https://ja.kuujia.com/scimg/cas/2387535-11-5x500.png)
2-Bromo-7-chloroimidazo[1,2-b]pyridazine 化学的及び物理的性質
名前と識別子
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- SB35998
- 2-Bromo-7-chloroimidazo[1,2-b]pyridazine
- 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine
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- MDL: MFCD32200728
- インチ: 1S/C6H3BrClN3/c7-5-3-11-6(10-5)1-4(8)2-9-11/h1-3H
- InChIKey: VYOKIXNIYURGFD-UHFFFAOYSA-N
- SMILES: BrC1=CN2C(C=C(C=N2)Cl)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- XLogP3: 2
- トポロジー分子極性表面積: 30.2
2-Bromo-7-chloroimidazo[1,2-b]pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1122721-1g |
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine |
2387535-11-5 | 95% | 1g |
$2105 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0558-1g |
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine |
2387535-11-5 | 98% | 1g |
15943.2CNY | 2021-07-19 | |
eNovation Chemicals LLC | Y1122721-500mg |
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine |
2387535-11-5 | 95% | 500mg |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0558-1g |
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine |
2387535-11-5 | 98% | 1g |
¥16438.61 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0558-500mg |
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine |
2387535-11-5 | 98% | 500mg |
¥8726.45 | 2025-01-20 | |
eNovation Chemicals LLC | Y1122721-5g |
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine |
2387535-11-5 | 95% | 5g |
$6585 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0558-5g |
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine |
2387535-11-5 | 98% | 5g |
¥51414.37 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0558-500mg |
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine |
2387535-11-5 | 98% | 500mg |
8463.46CNY | 2021-07-19 | |
eNovation Chemicals LLC | Y1122721-500mg |
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine |
2387535-11-5 | 95% | 500mg |
$1115 | 2025-02-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0558-5g |
2-Bromo-7-chloro-imidazo[1,2-b]pyridazine |
2387535-11-5 | 98% | 5g |
49864.89CNY | 2021-07-19 |
2-Bromo-7-chloroimidazo[1,2-b]pyridazine 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-Bromo-7-chloroimidazo[1,2-b]pyridazineに関する追加情報
Introduction to 2-Bromo-7-chloroimidazo[1,2-b]pyridazine (CAS No: 2387535-11-5)
2-Bromo-7-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazopyridazine class, characterized by its bromo and chloro substituents. This compound, identified by the chemical abstracts service number 2387535-11-5, has garnered significant attention in the pharmaceutical and chemical research communities due to its versatile structural framework and potential applications in drug discovery. The presence of both bromo and chloro groups makes it a valuable intermediate for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.
The imidazo[1,2-b]pyridazine scaffold is a fused bicyclic system consisting of an imidazole ring linked to a pyridazine ring. This structural motif is known for its ability to interact with biological targets, making it a privileged structure in medicinal chemistry. The bromo and chloro substituents on the molecule introduce electrophilic centers that can be selectively modified through various chemical reactions, such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These properties make 2-Bromo-7-chloroimidazo[1,2-b]pyridazine a versatile building block for the development of novel therapeutic agents.
In recent years, there has been growing interest in imidazopyridazine derivatives due to their reported bioactivity across multiple therapeutic areas. For instance, studies have demonstrated the potential of these compounds as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The bromo and chloro substituents on 2-Bromo-7-chloroimidazo[1,2-b]pyridazine facilitate further derivatization, allowing researchers to fine-tune the pharmacological properties of the molecule. This flexibility has led to several preclinical studies exploring its efficacy in models of cancer, inflammation, and infectious diseases.
One of the most compelling aspects of 2-Bromo-7-chloroimidazo[1,2-b]pyridazine is its role in the development of targeted therapies. The imidazopyridazine core can be designed to interact with specific protein targets involved in disease pathways. For example, recent research has highlighted the compound's potential as a scaffold for inhibitors of tyrosine kinases, which are overexpressed in various cancers. The bromo and chloro groups provide handles for introducing additional functional groups that can enhance binding affinity and selectivity. This has led to the synthesis of several analogs with improved pharmacokinetic profiles and reduced toxicity.
The synthesis of 2-Bromo-7-chloroimidazo[1,2-b]pyridazine typically involves multi-step organic reactions starting from readily available precursors. The introduction of the bromo and chloro substituents is often achieved through halogenation reactions or nucleophilic aromatic substitutions. These synthetic strategies have been optimized over time to improve yield and purity, making the compound more accessible for research purposes. The availability of high-quality starting materials has also facilitated the exploration of novel synthetic routes and modifications.
From a computational chemistry perspective, the interaction between 2-Bromo-7-chloroimidazo[1,2-b]pyridazine and biological targets can be modeled using advanced molecular docking techniques. These simulations help predict binding affinities and identify key interactions that contribute to bioactivity. The presence of both bromo and chloro substituents allows for diverse binding modes, which can be exploited to develop more effective drugs. Such computational studies are crucial for guiding experimental design and optimizing lead compounds.
In conclusion,2-Bromo-7-chloroimidazo[1,2-b]pyridazine (CAS No: 2387535-11-5) represents a promising scaffold for drug discovery due to its structural versatility and potential bioactivity. The strategic placement of bromo and chloro substituents enables further functionalization, making it a valuable intermediate in medicinal chemistry. As research in this area continues to evolve,imidazo[1,2-b]pyridazine derivatives will likely play an increasingly important role in the development of novel therapeutics across various disease indications.
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